molecular formula C10H19NO3 B13671007 tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate

tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate

Cat. No.: B13671007
M. Wt: 201.26 g/mol
InChI Key: KXNPTSIIVCAMOC-UHFFFAOYSA-N
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Description

tert-Butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate: is a chemical compound with the molecular formula C9H17NO3 It is a derivative of carbamic acid and features a cyclopropyl group substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Cyclopropanation Method: This method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.

    Monohydrolysis and Curtius Degradation Method: This method starts with the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.

Industrial Production Methods: Industrial production methods for tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate is a chemical compound featuring a tert-butyl group and a cyclopropyl ring with a hydroxymethyl substituent. It has a carbamate functional group, which contributes to its biological activity and reactivity in synthesis.

Applications

  • Medicinal Chemistry this compound can serve as a pharmacophore in drug design, potentially leading to new therapeutic agents. Studies have shown that compounds with similar structures can act as enzyme inhibitors or modulators of receptor activity, suggesting applications in treating various diseases. Research indicates that it possesses significant biological activity, particularly in drug development, because the carbamate group enhances the stability and bioavailability of potential therapeutic agents.
  • Organic Synthesis The compound is used as a building block in organic synthesis. The carbamate group's reactivity allows it to undergo hydrolysis, transesterification, and other nucleophilic substitution reactions. The cyclopropyl moiety also contributes to unique reactivity patterns due to its strained structure. It is also used as an intermediate in the synthesis of spirocyclopropanated analogs of insecticides such as Thiacloprid and Imidacloprid.
  • Agrochemicals : This compound is used in the synthesis of agrochemicals and other industrial chemicals.

Research

Studies on the interactions of this compound with biological targets are ongoing. Preliminary findings suggest that the compound may interact with specific enzymes and receptors, potentially inhibiting their activity or altering their conformation. This interaction profile could be crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate is not well-documented. as a carbamate derivative, it may exert its effects through interactions with enzymes or receptors in biological systems. The molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison:

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate features a cyclohexyl group instead of a cyclopropyl group, which may result in different steric and electronic properties.
  • tert-Butyl N-(2-hydroxyethyl)carbamate has a hydroxyethyl group instead of a hydroxymethyl group, which may affect its reactivity and solubility.
  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is structurally similar but may have different synthetic routes and applications.

The uniqueness of tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various synthetic and application contexts.

Biological Activity

Tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate, commonly referred to as M4 , is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of M4, focusing on its mechanisms, effects on cellular viability, and implications for therapeutic applications.

Chemical Structure and Properties

M4 is characterized by its unique structure, which includes a tert-butyl group and a cyclopropyl moiety. The chemical formula is represented as follows:

  • Chemical Formula : C12_{12}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : 225.29 g/mol

The presence of the hydroxymethyl group contributes to its solubility and reactivity, making it an interesting candidate for biological studies.

Research indicates that M4 exhibits multiple mechanisms of action, particularly in neuroprotection and anti-inflammatory responses. The compound has been shown to act as both a β-secretase and acetylcholinesterase inhibitor, which are critical pathways in the context of neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that M4 can significantly improve cell viability in astrocytes exposed to amyloid beta (Aβ) peptides. Specifically:

  • Cell Viability : When astrocytes were treated with Aβ (1-42), cell viability dropped to approximately 43.78%. However, co-treatment with M4 improved cell viability to about 62.98%, indicating protective effects against Aβ-induced toxicity .
  • Cytokine Production : M4 treatment resulted in reduced levels of TNF-α, a pro-inflammatory cytokine, suggesting an anti-inflammatory action. However, the reduction was not statistically significant compared to controls .

In Vivo Studies

In vivo experiments involving scopolamine-induced oxidative stress models further elucidated the biological activity of M4:

  • Oxidative Stress Markers : M4 treatment led to decreased malondialdehyde (MDA) levels in brain homogenates, indicating reduced lipid peroxidation compared to untreated scopolamine groups .
  • Comparative Analysis : Although M4 showed some protective effects, it was less effective than galantamine in reducing oxidative stress markers, highlighting the need for further optimization of its bioavailability in the brain .

Summary of Biological Activity

The following table summarizes the key findings regarding the biological activity of M4:

Parameter M4 Treatment Control (Aβ Only) Significance
Cell Viability (%)62.9843.78p < 0.05
TNF-α LevelsDecreasedIncreasedNot statistically significant
MDA LevelsReducedIncreasedp < 0.05

Case Studies and Applications

Several studies have investigated the potential therapeutic applications of M4:

  • Neuroprotection : The dual inhibition of β-secretase and acetylcholinesterase positions M4 as a candidate for Alzheimer's disease treatment by potentially reducing amyloid plaque formation and improving cholinergic signaling.
  • Anti-inflammatory Effects : The ability to modulate cytokine production suggests that M4 may have broader applications in treating inflammatory conditions beyond neurodegeneration.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)

InChI Key

KXNPTSIIVCAMOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1CO

Origin of Product

United States

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